Pibutidine hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
126463-66-9 |
|---|---|
Molecular Formula |
C19H25ClN4O3 |
Molecular Weight |
392.9 g/mol |
IUPAC Name |
3-amino-4-[[(Z)-4-[4-(piperidin-1-ylmethyl)pyridin-2-yl]oxybut-2-enyl]amino]cyclobut-3-ene-1,2-dione;hydrochloride |
InChI |
InChI=1S/C19H24N4O3.ClH/c20-16-17(19(25)18(16)24)22-7-2-5-11-26-15-12-14(6-8-21-15)13-23-9-3-1-4-10-23;/h2,5-6,8,12,22H,1,3-4,7,9-11,13,20H2;1H/b5-2-; |
InChI Key |
ODBOENMSSFCACZ-PVOKDAACSA-N |
SMILES |
C1CCN(CC1)CC2=CC(=NC=C2)OCC=CCNC3=C(C(=O)C3=O)N.Cl |
Isomeric SMILES |
C1CCN(CC1)CC2=CC(=NC=C2)OC/C=C\CNC3=C(C(=O)C3=O)N.Cl |
Canonical SMILES |
C1CCN(CC1)CC2=CC(=NC=C2)OCC=CCNC3=C(C(=O)C3=O)N.Cl |
Synonyms |
3-amino-4-(4-(4-(1-piperidinomethyl)-2-pyridyloxy)-2-butenylamino)-3-cyclobutene-1,2-dione IT 066 IT-066 pibutidine hydrochloride |
Origin of Product |
United States |
Pharmacological Characterization of Pibutidine Hydrochloride
In Vitro Pharmacological Profiles of Pibutidine (B22824) Hydrochloride
Antagonistic Activity on Histamine (B1213489) H2 Receptors
Pibutidine hydrochloride functions as a selective antagonist of histamine H2 receptors. ebi.ac.uk In vitro studies have revealed that its mechanism of action is distinct from many other H2-receptor antagonists. Scatchard plot analysis indicates that pibutidine exhibits a non-competitive and irreversible action on H2 receptors. ebi.ac.uk This is further supported by experiments on H2-receptor transfected cells, where the inhibitory effect of pibutidine on the binding of [3H]tiotidine persisted even after the cells were thoroughly washed. mdpi.com In contrast, the inhibitory effects of reversible antagonists like cimetidine (B194882) and famotidine (B1672045) disappeared after washing. mdpi.com This suggests that pibutidine binds firmly and in a time-dependent manner to the H2 receptors. ebi.ac.uk Research indicates this irreversible inhibition is critically linked to an interaction with the 190Threonine (190Thr) amino acid located in the fifth transmembrane domain of the H2-receptor.
Effects on Histamine-Stimulated Cellular Responses
Consistent with its potent H2 receptor antagonism, pibutidine effectively inhibits histamine-stimulated cellular activities. In studies using isolated rat gastric mucosal sheets, pibutidine at a concentration of 1 μM was shown to inhibit acid secretion stimulated by histamine. mdpi.com A key finding was that this inhibitory effect was maintained even after the mucosal tissue was washed with a fresh solution, a characteristic not observed with famotidine or cimetidine under similar conditions. mdpi.com
Comparative Receptor Binding Affinities with Other H2-Receptor Antagonists
Pibutidine has demonstrated a high binding affinity for the histamine H2 receptor, surpassing that of other established antagonists. In a comparative study using canine cloned H2-receptor-expressed cells, pibutidine (IT-066) was the most potent among five tested H2-receptor antagonists in displacing [3H]tiotidine binding. The potency of pibutidine was also found to be enhanced by preincubation time with the cells.
Table 1: Comparative IC50 Values for H2-Receptor Binding
| Compound | Preincubation Time | IC50 (nmol/l) |
|---|---|---|
| Pibutidine (IT-066) | 0 min | 8.7 |
| 30 min | 6.3 | |
| 60 min | 4.4 | |
| Famotidine | 0 min | 20.4 |
| 30 min | 14.8 | |
| 60 min | 14.5 |
Preclinical Efficacy Studies of this compound
Antisecretory Effects in Animal Models
Preclinical studies in animal models have confirmed the potent and long-lasting antisecretory action of pibutidine. In gastric lumen-perfused rats, intravenous administration of pibutidine (10-60 μg/kg) resulted in a dose-dependent inhibition of gastric acid secretion stimulated by histamine, pentagastrin, and carbachol. nih.gov Similarly, in Heidenhain pouch dogs, pibutidine effectively inhibited acid secretion stimulated by the same secretagogues, and its effect on histamine-stimulated secretion was observed to persist for over six hours. nih.gov
Antiulcerogenic Properties in Experimental Models
Pibutidine has shown significant protective effects against gastric ulcer formation in various experimental models. In a rat model of gastric lesions induced by a combination of 0.15 N hydrochloride (HCl) and 60% ethanol (B145695), oral administration of pibutidine (3 mg/kg) markedly reduced the formation of lesions. nih.gov Notably, this protective effect was not observed with famotidine at doses up to 10 mg/kg. consensus.app Furthermore, pibutidine demonstrated a long-lasting antiulcer effect in a cold stress plus indomethacin-induced ulcer model in rats. researchgate.net When administered 7 hours before the ulcerogenic challenge, pibutidine still significantly inhibited ulcer formation, an effect not seen with famotidine. researchgate.net The gastroprotective mechanism of pibutidine may also involve the stimulation of endogenous nitric oxide (NO) and prostaglandins (B1171923).
Table 2: Summary of Antiulcer Effects of Pibutidine in Rat Models
| Ulcer Model | Pibutidine Administration | Observation |
|---|---|---|
| 0.15 N HCl + 60% Ethanol | 3 mg/kg, PO | Significantly reduced lesion formation. |
| Cold Stress + Indomethacin (B1671933) | 60 and 120 μg/kg, i.v. (30 min prior) | Significantly inhibited ulcer formation. |
| Cold Stress + Indomethacin | i.v. (7 hr prior) | Significantly inhibited ulcer formation. |
Influence on Gastric Mucosal Factors and Protective Mechanisms
This compound exerts its protective effects on the gastric mucosa through a multi-faceted approach, influencing various endogenous protective factors. These mechanisms are crucial in maintaining the integrity of the gastric lining and in promoting the healing of ulcerative lesions.
Modulation of Nitric Oxide Production
This compound has been shown to stimulate the production of nitric oxide (NO) in the gastric mucosa. nih.govresearchgate.net This is a significant finding, as endogenous NO is a critical mediator of mucosal defense, contributing to the maintenance of mucosal blood flow and integrity.
A study investigating the effect of this compound on NO production in rat gastric mucosa revealed that oral administration of the compound (0.3-3 mg/kg) led to an increase in the levels of nitrite (B80452) and nitrate, the stable metabolites of NO. nih.govresearchgate.net This effect was comparable to that of NO donors like sodium nitroprusside and NOR3. nih.gov In contrast, other H2-receptor antagonists such as cimetidine, ranitidine (B14927), and famotidine did not significantly alter NO production. nih.gov The stimulatory effect of this compound on NO production was diminished by pretreatment with N(G)-nitro-L-arginine methyl ester (L-NAME), a nitric oxide synthase inhibitor, confirming that the drug actively enhances endogenous NO synthesis. researchgate.netnih.gov
The protective action of this compound against gastric lesions induced by 0.15 N hydrochloride (HCl) and 60% ethanol was also found to be linked to the NO pathway. nih.gov This protective effect was inhibited by L-NAME and a direct NO scavenger, carboxy-PTIO, further underscoring the integral role of nitric oxide in the gastroprotective mechanism of this compound. nih.gov
Table 1: Effect of this compound on Nitric Oxide Production in Rat Gastric Mucosa This table is interactive. Users can sort data by clicking on the column headers.
| Compound | Dosage | Route of Administration | Effect on NO Production | Reference |
|---|---|---|---|---|
| This compound (IT-066) | 0.3-3 mg/kg | p.o. | Increased | nih.govresearchgate.net |
| Sodium Nitroprusside | 0.3 mg/kg | s.c. | Increased | nih.gov |
| NOR3 | 0.1 mg/kg | s.c. | Increased | nih.gov |
| Cimetidine | 100 mg/kg | p.o. | No significant effect | nih.gov |
| Ranitidine | 30 mg/kg | p.o. | No significant effect | nih.gov |
| Famotidine | 10 mg/kg | p.o. | No significant effect | nih.gov |
Impact on Mucin Sulfation
Gastric mucin, a key component of the mucus layer, provides a physical barrier against luminal aggressors. The degree of sulfation of mucin is critical for its protective properties. This compound has been found to positively influence the biosynthesis of sulfated mucin, particularly in the context of ulcer models.
In a study using a cold-stress and indomethacin-induced gastric ulcer model in rats, treatment with this compound (referred to as IT-066) was shown to reverse the inhibition of mucin sulfation caused by the ulcerogenic stimuli. consensus.appjst.go.jp The synthesis of gastric sulfated mucin was measured by the incorporation of [35S]sulfate. The study demonstrated that while the ulcer-inducing treatment inhibited this incorporation, this compound administration not only inhibited ulcer formation but also restored the level of mucin sulfation. jst.go.jp
Interestingly, the effect of this compound on mucin sulfation was linked to its mode of action on gastric acid secretion. This compound inhibited total acid output by reducing the acidity of the gastric juice, which in turn favored the biosynthesis of sulfated mucin. jst.go.jp This is in contrast to atropine, a muscarinic receptor antagonist, which inhibited total acid output by reducing the volume of gastric juice and did not prevent the decrease in mucin sulfation or ulcer formation. jst.go.jp These findings suggest that the reduction in gastric sulfated mucin biosynthesis secondary to acid hypersecretion is a significant factor in ulcer formation, and this compound's ability to counteract this is a key aspect of its protective mechanism. consensus.appjst.go.jp
Effects on Matrix Metalloproteinase Activities in Ulcerative Conditions
Matrix metalloproteinases (MMPs) are a family of enzymes involved in the degradation of extracellular matrix components. In the context of gastric ulcers, the activity of certain MMPs is elevated, contributing to tissue destruction. Research indicates that this compound can suppress the increased activity of these enzymes.
In a study on acetic acid-induced chronic gastric ulcers in rats, a model known to involve significant connective tissue degradation, the gelatinolytic activity in the ulcerated tissue was found to be significantly higher than in normal tissue. nih.gov This activity was attributed to several matrix metalloproteinases, including species of 60, 72, and 92 kDa. nih.gov Treatment with this compound (IT-066) was shown to significantly suppress these elevated levels of gelatinolytic activities in the ulcerous tissues, in addition to reducing the ulcer index. nih.gov This suggests that this compound's therapeutic effect in ulcer healing involves the modulation of MMP activity, thereby preventing excessive breakdown of the extracellular matrix and facilitating tissue repair.
Table 2: Effect of this compound on Gelatinolytic Activity in Acetic Acid-Induced Gastric Ulcers in Rats This table is interactive. Users can sort data by clicking on the column headers.
| Treatment | Effect on Gelatinolytic Activity in Ulcerous Tissue | Effect on Ulcer Index | Reference |
|---|---|---|---|
| This compound (IT-066) | Significantly suppressed | Significantly suppressed | nih.gov |
| Famotidine | Significantly suppressed | Significantly suppressed | nih.gov |
Molecular Mechanisms and Receptor Interactions of Pibutidine Hydrochloride
Site-Specific Interactions with the Histamine (B1213489) H2 Receptor
Role of Specific Amino Acid Residues in Binding (e.g., Threonine 190)
The interaction between pibutidine (B22824) and the H2 receptor is thought to involve specific amino acid residues within the receptor's binding pocket. One critical residue identified is Threonine 190 (Thr190), located in the fifth transmembrane domain of the canine H2 receptor. thieme-connect.com The sustained inhibitory effect of pibutidine, which persists even after washing the cells, points towards a strong, potentially covalent or very slowly dissociating, interaction. This irreversible characteristic is believed to be significantly influenced by the presence of Thr190. thieme-connect.com
Analysis of Mutated H2 Receptor Interactions (e.g., Alanine 190 Substitution)
To further investigate the role of Threonine 190, studies have been conducted on a mutated H2 receptor where Threonine 190 was replaced with Alanine (Ala190). thieme-connect.com In cells expressing this mutated receptor, pibutidine still demonstrated a concentration-dependent inhibition of [3H]tiotidine binding. thieme-connect.com
However, a key difference was observed. The inhibitory effect of pibutidine on the mutated receptor was attenuated, and the maximal response decreased after the cells were washed. thieme-connect.com This finding strongly suggests that the irreversible nature of pibutidine's binding to the H2 receptor is, at least in part, dependent on the interaction with the Threonine 190 residue. The substitution with alanine, which lacks the hydroxyl group of threonine, likely disrupts a critical binding interaction necessary for the sustained inhibitory action of pibutidine.
Potential Secondary Pharmacological Targets
While the primary pharmacological activity of pibutidine hydrochloride is centered on the histamine H2 receptor, the exploration of potential secondary targets is a crucial aspect of understanding its complete pharmacological profile.
Exploration of Muscarinic Acetylcholine (B1216132) Receptor Interactions
Based on a thorough review of the available scientific literature, there is currently no evidence to suggest that this compound interacts with muscarinic acetylcholine receptors. Studies on pibutidine have consistently focused on its high selectivity and potent antagonism of the histamine H2 receptor. The absence of any reported affinity for muscarinic receptors in binding assays or functional studies indicates that pibutidine is a highly specific H2 receptor antagonist, without significant off-target effects on the muscarinic system.
Metabolic Pathways and Biotransformation of Pibutidine Hydrochloride
Identification of Pibutidine (B22824) Hydrochloride Metabolites
The metabolism of pibutidine has been investigated in humans, leading to the identification of several metabolites in plasma and urine. nih.govresearchgate.net A screening procedure utilizing high-performance liquid chromatography/tandem mass spectrometry (LC-MS/MS) has been instrumental in detecting pibutidine and its metabolites. nih.govresearchgate.net
Characterization of Metabolite Structures
Following oral administration, pibutidine is metabolized into various products. researchgate.net Studies have identified four key metabolites in human plasma, designated as M-5, M-7, M-8, and M-9. nih.gov The primary metabolic transformations involve oxidation of the piperidine (B6355638) ring and N-oxidation. nih.govpatsnap.com Specifically, two distinct aliphatic hydroxylations on the piperidine ring have been observed. nih.govpatsnap.com The structures of these metabolites are characterized using advanced analytical techniques like LC-MS/MS, which allows for the differentiation of isomers based on their product ion spectra. researchgate.netnih.gov
In Vitro Metabolic Studies
To further understand the enzymatic processes involved in pibutidine's metabolism, in vitro studies using liver microsomes are employed. nih.govnih.gov Microsomes contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes, which are responsible for many Phase I metabolic reactions like oxidation. msdmanuals.com
Microsomal Incubation Studies for Hydroxylation and N-Oxidation
Incubation of pibutidine with rat liver microsomes has confirmed the formation of hydroxylated and N-oxide metabolites. nih.govpatsnap.com These in vitro systems are essential for characterizing the enzymes responsible for metabolism and for predicting potential drug-drug interactions. nih.gov The primary oxidative pathways observed in these studies are aliphatic hydroxylation on the piperidine ring and N-oxidation. nih.govpatsnap.com A hydroxylated form of pibutidine can be distinguished from its N-oxide by comparing their product ion spectra in mass spectrometry, even though they have identical mass-to-charge ratios of their protonated molecules. nih.govpatsnap.com
Differentiation of Isomeric Oxidative Metabolites
A significant challenge in metabolic studies is the differentiation of isomeric metabolites. In the case of pibutidine, two different hydroxylated compounds were identified in rat microsomal incubation mixtures. nih.govpatsnap.com To distinguish between the positions of hydroxylation (β- and γ-carbon hydroxylation) on the piperidine ring, a stable-isotope tracer technique was used. nih.gov By using [piperidine-2H10] pibutidine as the substrate, researchers could track the metabolic fate of the labeled portion of the molecule. nih.gov This method, coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS), allows for the precise structural elucidation of these isomeric metabolites. nih.gov
Investigation of Iminium Ion Intermediate Formation
The mechanism of β-hydroxylation of the piperidine ring was found to involve the formation of an iminium ion intermediate. nih.gov This was deduced from studies using a deuterated form of pibutidine, where the formation of the β-hydroxylated metabolite was associated with the loss of three deuterium (B1214612) atoms, a process consistent with the formation of an iminium/enamine intermediate. nih.gov Further confirmation of this pathway was obtained through a trapping experiment. When the microsomal incubation was conducted in the presence of cyanide, a cyanide adduct of pibutidine was formed instead of the β-hydroxylated metabolite, providing strong evidence for the involvement of an iminium ion intermediate in this metabolic transformation. nih.gov
Metabolic Profiling and Identification in Biological Matrices
The biotransformation of pibutidine hydrochloride primarily involves oxidative pathways. patsnap.com Research has consistently pointed to hydroxylation and N-oxidation of the piperidine ring as the main metabolic routes. patsnap.com These enzymatic modifications result in a series of metabolites that have been detected and characterized using advanced analytical techniques, most notably liquid chromatography-tandem mass spectrometry (LC-MS/MS). patsnap.comnih.govdntb.gov.ua
Characterization of Urinary Metabolites
Studies involving the analysis of human urine after oral administration of this compound have led to the identification of multiple metabolic products. dntb.gov.uasemanticscholar.org While the precise chemical structures of all urinary metabolites are not fully detailed in publicly available literature, research has successfully distinguished between different types of metabolites.
One key finding from urinary metabolite analysis is the differentiation between a hydroxylated form of pibutidine and an N-oxide metabolite. patsnap.com Although these metabolites have identical mass-to-charge ratios, their distinct product ion spectra in MS/MS analysis allow for their specific identification. patsnap.com Further investigations using rat liver microsomes have provided more insight into the specific sites of hydroxylation on the piperidine ring, identifying both β- and γ-carbon hydroxylations. patsnap.com In total, the presence of eight distinct metabolites has been confirmed in human urine. researchgate.net
Table 1: Characterized Urinary Metabolic Pathways of this compound
| Metabolic Pathway | Description |
| Hydroxylation | Addition of a hydroxyl (-OH) group to the piperidine ring. Both β- and γ-hydroxylation have been identified in in-vitro systems. |
| N-Oxidation | Oxidation of the nitrogen atom within the piperidine ring. |
Note: Specific structures and quantitative distribution of the eight identified urinary metabolites are not available in the public domain.
Determination of Metabolites in Plasma
The investigation of this compound's metabolites extends to human plasma, where the parent drug and its biotransformation products are present. A sensitive and specific LC-MS/MS method has been developed and validated for the simultaneous determination of pibutidine and its metabolites in this matrix. nih.gov
The analytical methods developed for plasma analysis are highly sensitive, with a validated concentration range for quantification from 0.1 to 25.6 ng/mL. nih.gov This allows for the accurate measurement of the plasma levels of these metabolites following therapeutic administration.
Table 2: Identified Metabolites of this compound in Human Plasma
| Metabolite | Description | Pharmacological Activity |
| M-5 | Prominently detected plasma metabolite. | Not specified in available literature. |
| M-7 | Prominently detected plasma metabolite. | Not specified in available literature. |
| M-8 | Prominently detected plasma metabolite. | Not specified in available literature. |
| M-9 | Identified plasma metabolite. | Active H2-receptor antagonist. |
Note: The exact chemical structures and quantitative plasma concentrations of metabolites M-5, M-7, M-8, and M-9 are not publicly disclosed.
Analytical Methodologies for Pibutidine Hydrochloride and Its Metabolites
Chromatographic Techniques for Compound Separation
Chromatographic separation is a critical first step in the analytical workflow for pibutidine (B22824) hydrochloride and its metabolites. It serves to isolate the compounds of interest from the complex biological matrix, thereby reducing ion suppression and improving the accuracy and sensitivity of subsequent detection.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of pibutidine and its metabolites from biological samples such as urine and plasma. nih.govpatsnap.com HPLC-based methods offer the high resolution required to separate structurally similar compounds, which is crucial for distinguishing between the parent drug and its various metabolic forms. The coupling of HPLC with tandem mass spectrometry (LC-MS/MS) has proven to be a particularly powerful approach, enabling both the separation and the sensitive detection of these analytes. nih.govpatsnap.com This combination allows for the direct analysis of pibutidine metabolites from a crude biological matrix, often with minimal sample preparation, streamlining the screening and identification process. nih.gov
Reversed-Phase Liquid Chromatography (RP-LC) is the most commonly employed HPLC mode for the analysis of pibutidine hydrochloride and its metabolites. patsnap.com This technique utilizes a nonpolar stationary phase (typically C8 or C18) and a polar mobile phase. In the analysis of pibutidine metabolites in human plasma, chromatographic separation was successfully achieved using a Monitor C18M column. patsnap.com The retention and separation of compounds in RP-LC are governed by their hydrophobic interactions with the stationary phase.
The versatility of RP-LC allows for the manipulation of separation selectivity by modifying the mobile phase composition, such as the ratio of organic solvent to aqueous buffer and the pH of the buffer. For the simultaneous determination of pibutidine and its key metabolites (M-5, M-7, M-8, and M-9) in plasma, a crucial step involves solid-phase extraction using an Oasis HLB extraction cartridge prior to chromatographic analysis. patsnap.com This sample preparation step effectively removes interfering substances and concentrates the analytes, leading to improved chromatographic performance and detection sensitivity.
Table 1: Chromatographic Conditions for Pibutidine Metabolite Analysis
| Parameter | Details |
| Technique | Reversed-Phase Liquid Chromatography (RP-LC) |
| Sample Type | Human Plasma |
| Pre-treatment | Oasis HLB solid-phase extraction cartridge |
| Column | Monitor C18M |
| Analytes | Pibutidine, M-5, M-7, M-8, M-9 |
Mass Spectrometry Applications for Identification and Quantification
Mass spectrometry (MS) is an indispensable tool for the structural elucidation and quantification of this compound and its metabolites due to its high sensitivity and specificity. When coupled with liquid chromatography, it provides definitive identification of compounds based on their mass-to-charge ratio (m/z) and fragmentation patterns.
Electrospray Ionization (ESI) is the preferred soft ionization technique for the analysis of polar and thermally labile compounds like pibutidine and its metabolites. nih.govpatsnap.com ESI allows for the gentle transfer of ions from the liquid phase into the gas phase, typically forming protonated molecules [M+H]+, which can then be analyzed by the mass spectrometer.
Tandem mass spectrometry (MS/MS) significantly enhances the selectivity and structural characterization capabilities of the analysis. In an MS/MS experiment, a specific precursor ion (e.g., the protonated molecule of a metabolite) is selected, subjected to fragmentation, and the resulting product ions are detected. This process provides a unique fragmentation "fingerprint" for each compound, enabling unambiguous identification even in complex mixtures. nih.gov This technique has been successfully applied to characterize urinary metabolites of pibutidine, where it was possible to identify eight distinct metabolites directly from urine samples without extensive extraction procedures. nih.gov Furthermore, LC-MS/MS methods have been developed for the simultaneous quantification of pibutidine and four of its major metabolites in human plasma. patsnap.com
Collision-Induced Dissociation (CID) is the process used in tandem mass spectrometry to fragment precursor ions. In two-stage CID experiments, this fragmentation is controlled and applied sequentially to gain detailed structural information. This method has been instrumental in developing rapid screening procedures for pibutidine-related compounds. nih.gov By systematically fragmenting the parent drug and its metabolites, researchers can establish fragmentation pathways, which helps in the identification of unknown metabolites based on the structural similarities of their product ion spectra to that of the parent compound.
This technique was crucial in differentiating between isomeric oxidative metabolites of pibutidine, such as hydroxylated forms and the N-oxide, which have identical mass-to-charge ratios for their protonated molecules but produce distinct product ion spectra upon fragmentation. patsnap.com
In-source Collision-Induced Dissociation (CID), also known as source-induced dissociation, is a technique where fragmentation of ions occurs within the ion source of the mass spectrometer before they enter the mass analyzer. nih.gov This is typically achieved by increasing the voltage potential difference in the atmospheric pressure ionization source region (e.g., by increasing the octapole offset voltage in an ESI source). nih.govbiomedres.us
The application of in-source CID provides a rapid method for generating fragment ions from all analytes entering the mass spectrometer, which can be used as a survey scan to quickly screen for compounds related to the parent drug. nih.gov In the study of pibutidine metabolites, in-source CID was performed in conjunction with traditional collision-cell CID to enhance the selectivity of the screening procedure. nih.gov This approach allows for the rapid detection of potential metabolites directly from a biological matrix, significantly accelerating the process of metabolite profiling. nih.gov
Table 2: Identified Metabolites of this compound
| Metabolite | Method of Identification | Biological Matrix |
| Eight Metabolites | LC-ESI-MS/MS | Human Urine |
| M-5 | LC-MS/MS | Human Plasma |
| M-7 | LC-MS/MS | Human Plasma |
| M-8 | LC-MS/MS | Human Plasma |
| M-9 | LC-MS/MS | Human Plasma |
| Hydroxylated pibutidine | LC-MS/MS | Rat Microsomes |
| N-oxide pibutidine | LC-MS/MS | Human Urine |
Two-Stage Collision-Induced Dissociation (CID) Experiments
Collision-Cell CID Techniques
The structural elucidation and sensitive detection of this compound and its metabolites are heavily reliant on tandem mass spectrometry (MS/MS), particularly utilizing collision-induced dissociation (CID) within a collision cell. In this technique, precursor ions, typically the protonated molecules [M+H]⁺ of pibutidine or its metabolites, are selected in the first mass analyzer and introduced into a collision cell. This cell is filled with an inert gas, such as argon or nitrogen, at a controlled pressure.
Upon acceleration into the collision cell, the kinetic energy of the precursor ions is converted into internal energy through collisions with the neutral gas molecules. This increase in internal energy leads to the fragmentation of the precursor ion into smaller, characteristic product ions. These product ions are then directed to the second mass analyzer, where they are separated and detected.
A study by Kato et al. (1999) effectively utilized collision-cell CID to characterize the urinary metabolites of this compound. This two-stage CID approach, in conjunction with in-source CID, proved instrumental in developing a rapid and selective screening procedure for pibutidine-related compounds in human urine ethernet.edu.et. The resulting product ion spectra provide a structural fingerprint for each metabolite, enabling their unambiguous identification even in complex biological matrices.
Selected Reaction Monitoring (SRM) Mode for Detection
For quantitative bioanalysis, Selected Reaction Monitoring (SRM) is the preferred mode of detection due to its high selectivity and sensitivity. In SRM, the first and third quadrupoles of a triple quadrupole mass spectrometer are set to transmit specific ions, acting as mass filters. The first quadrupole (Q1) is set to select the precursor ion of the analyte of interest (e.g., the [M+H]⁺ of pibutidine), while the third quadrupole (Q3) is set to monitor a specific, characteristic product ion generated from the fragmentation of the precursor ion in the collision cell (Q2).
This highly specific detection method minimizes interference from other co-eluting compounds in the biological matrix, thereby enhancing the signal-to-noise ratio and lowering the limits of quantification. Research on pibutidine has established SRM methods for its quantification and the simultaneous determination of its major metabolites in human plasma and urine. Deuterated internal standards, such as ²H₁₀-pibutidine, are often employed to ensure accuracy and precision by compensating for variations during sample preparation and analysis.
While specific transition details can vary based on the instrument and conditions, the principle remains the selection of a precursor ion and one or more of its most abundant and specific product ions. For pibutidine and its key metabolites, the protonated molecules serve as the precursor ions.
Below is an illustrative data table of potential SRM transitions for pibutidine and its metabolites based on their mass-to-charge ratios.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Pibutidine | 345.2 | Specific fragment ion |
| Metabolite M-5 | 320.0 | Specific fragment ion |
| Metabolite M-7 | 261.0 | Specific fragment ion |
| Metabolite M-8 | 330.0 | Specific fragment ion |
| Metabolite M-9 | 289.0 | Specific fragment ion |
Note: Specific product ion m/z values are dependent on fragmentation patterns and would be optimized during method development.
Sample Preparation and Extraction Methodologies
The accurate and precise quantification of this compound and its metabolites in biological matrices necessitates efficient sample preparation to remove interfering substances and concentrate the analytes of interest.
Solid-Phase Extraction (e.g., Oasis HLB Cartridges)
Solid-phase extraction (SPE) is a widely used technique for the purification and concentration of analytes from complex samples. For the extraction of pibutidine and its metabolites from human plasma, Oasis HLB (Hydrophilic-Lipophilic Balanced) cartridges have been successfully employed. This sorbent is a copolymer that offers balanced retention for a wide range of compounds, making it suitable for extracting both the parent drug and its more polar metabolites.
The general procedure involves conditioning the cartridge with an organic solvent (e.g., methanol) followed by an aqueous solution (e.g., water). The biological sample, often pre-treated (e.g., with acid to disrupt protein binding), is then loaded onto the cartridge. Pibutidine and its metabolites are retained on the sorbent while endogenous interferences are washed away with a weak organic solvent. Finally, the analytes are eluted with a stronger organic solvent. This technique provides high analyte recovery and results in a cleaner extract compared to other methods like liquid-liquid extraction.
Direct Detection from Crude Biological Matrices
In certain applications, particularly for rapid screening and metabolite identification, direct analysis of crude biological matrices is possible. A study on the urinary metabolites of this compound demonstrated the feasibility of detecting these compounds directly from a crude urine sample without the need for a prior extraction step ethernet.edu.et. This was achieved by simple dilution of the urine sample followed by injection into the liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
This approach significantly reduces sample preparation time and the potential for analyte loss during the extraction process. The high selectivity of the MS/MS detector, especially when operating in SRM mode, allows for the differentiation of the analytes from the complex urine matrix. This method is particularly useful for qualitative analysis and for obtaining a rapid profile of the metabolic fate of the drug.
Method Validation Parameters in Bioanalytical Research
The validation of bioanalytical methods is essential to ensure the reliability and reproducibility of the data generated. This process involves the evaluation of several key parameters as stipulated by regulatory guidelines.
Specificity and Selectivity Studies
Specificity and selectivity are critical parameters in bioanalytical method validation. Specificity refers to the ability of the analytical method to differentiate and quantify the analyte in the presence of other components in the sample, including its metabolites, impurities, and matrix components. Selectivity is the ability of the method to measure the analyte of interest without interference from these other components.
For LC-MS/MS methods, selectivity is primarily achieved through a combination of chromatographic separation and the specificity of the SRM detection. To assess selectivity, blank biological matrix samples from multiple sources are analyzed to ensure that no endogenous components produce a significant signal at the retention time of the analyte or its internal standard.
In the validation of a bioanalytical method for pibutidine in human urine, the specificity of the assay was demonstrated, ensuring that the method was robust and accurate for the direct quantification of the drug. The use of a deuterated internal standard further enhances the specificity and reliability of the method by mimicking the behavior of the analyte during the analytical process. The completion of such validation studies demonstrates that the method is suitable for its intended purpose, such as in pharmacokinetic investigations.
Precision and Accuracy Assessments
Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Accuracy is the closeness of the test results obtained by the method to the true value. It is often assessed using a recovery study by spiking a known amount of the analyte into a blank matrix.
For the analysis of this compound, precision would be determined by repeatedly analyzing samples at different concentration levels. Accuracy would be assessed by comparing the measured concentration to the known added concentration.
Table 1: Illustrative Data for Precision and Accuracy of this compound Analysis (Note: The following data is illustrative and based on typical analytical method validation parameters, as specific data for this compound is not publicly available.)
| Concentration Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Recovery) |
| Low QC | < 5% | < 5% | 95 - 105% |
| Medium QC | < 5% | < 5% | 95 - 105% |
| High QC | < 5% | < 5% | 95 - 105% |
Linearity and Range Determination
Linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. The range is the interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. A study from 1999 noted that the linear range in electrospray ionization (ESI) for pibutidine-related compounds was studied to determine urinary excretion, but specific quantitative data from this study is not detailed.
The linearity of a method for this compound would be established by analyzing a series of dilutions of a stock solution. The response (e.g., peak area in chromatography) is then plotted against the concentration, and the correlation coefficient (r²) is calculated.
Table 2: Representative Linearity and Range Data for this compound Quantification (Note: This table represents typical outcomes for such studies, as specific experimental results for this compound are not available in the public domain.)
| Parameter | Result |
| Linear Range | Typically in the ng/mL to µg/mL range |
| Correlation Coefficient (r²) | > 0.99 |
| Regression Equation | y = mx + c |
Reproducibility Studies
Reproducibility assesses the precision between different laboratories, analysts, or equipment. It is a measure of the method's robustness when performed under varied conditions. For a this compound analytical method, reproducibility would be demonstrated by having the assay performed by different analysts on different days using different instruments. The results should show a low level of variability, confirming that the method is reliable and transferable.
Table 3: Example Reproducibility Assessment for this compound Assay (Note: As specific data for this compound is not publicly available, this table serves as an example of expected results.)
| Parameter | Analyst 1 (%RSD) | Analyst 2 (%RSD) | Between-Analyst (%RSD) |
| Mean Concentration | < 2% | < 2% | < 3% |
Structure Activity Relationship Sar Studies of Pibutidine Hydrochloride Analogues
Design Principles for Squaric Acid Derivatives in Medicinal Chemistry
Squaric acid and its derivatives, known as squaramides, have emerged as versatile scaffolds in medicinal chemistry. rsc.orgarkat-usa.org Their utility stems from a unique combination of physical and chemical properties. The four-membered ring system is rigid and planar, providing a defined conformational anchor for attached pharmacophoric groups. arkat-usa.org Furthermore, the squaramide core possesses both strong hydrogen bond donor (N-H) and acceptor (C=O) sites, facilitating robust interactions with biological targets. arkat-usa.orgmdpi.com This dual H-bonding capacity makes it an effective mimic for other functional groups. rsc.orgrsc.org The inherent stability of the squaramide core in aqueous environments further enhances its suitability for in vivo applications. asynt.com
Application of Squaryl Molecular Metaphors
The concept of "squaryl molecular metaphors" is central to the design of compounds like pibutidine (B22824). rsc.org This strategy involves using the squaric acid framework as a bioisosteric replacement—or "metaphor"—for other common functional groups in drug molecules. rsc.org Bioisosteres are substituents or groups with similar physical or chemical properties that impart comparable biological effects to a molecule. ramauniversity.ac.in The squaramide moiety has been successfully employed as a bioisostere for ureas, thioureas, guanidines, cyanoguanidines, and even carboxylic acids and phosphate (B84403) groups. rsc.orgrsc.orgmaynoothuniversity.ie This interchangeability is attributed to its similar hydrogen bonding patterns and spatial arrangement of key atoms compared to these other groups. mdpi.com In the context of H2 receptor antagonists, the squaramide group serves as a polar, non-basic terminal group, a feature known to be critical for antagonist activity. youtube.com
Exploration of Substituent Effects on Biological Activity
The biological activity of squaramide-based H2 antagonists is highly sensitive to the nature and position of various substituents. Modifications to the groups attached to the squaramide nitrogens can significantly alter receptor binding affinity. Studies on fluorescently-labeled squaramide antagonists for the H2 receptor have provided valuable insights into these effects. By varying the linker length and the nature of the fluorescent reporter group, researchers can probe the spatial and electronic requirements of the receptor's binding pocket.
For instance, a series of fluorescent antagonists demonstrated that affinity for the human H2 receptor (hH2R) is influenced by the length of the carbon linker chain separating the squaramide core from the fluorescent tag. The highest affinities were observed with specific linker lengths, suggesting an optimal distance for interaction with a sub-pocket on the receptor. nih.gov
Table 1: Effect of Linker Length and Fluorophore on hH2R Affinity of Fluorescent Squaramide Analogues nih.govThis interactive table details the relationship between structural modifications and receptor binding affinity. Click on the headers to explore the data.
| Compound | Linker Length (Carbon Atoms) | Fluorophore Type | hH2R Affinity (pKi) |
|---|---|---|---|
| 19 | 2 | Pyridinium | 7.71 |
| 20 | 3 | Pyridinium | 7.76 |
| 21 | 4 | Pyridinium | 7.75 |
| 23 | 3 | Cyanine | 7.67 |
| 25 | 5 | Cyanine | 7.11 |
As shown in the table, for the pyridinium-labeled series (19-21), affinities are high and relatively stable for linkers of 2 to 4 carbons. For the cyanine-labeled compounds (23, 25), a change in linker length from 3 to 5 carbons leads to a noticeable decrease in affinity, highlighting the specific spatial constraints of the binding site. nih.gov
Elucidation of Pharmacophoric Elements for H2 Receptor Antagonism
The development of H2 receptor antagonists has led to a well-defined pharmacophore model. The essential structural requirements for H2 antagonist activity generally include:
A heterocyclic ring (e.g., imidazole, furan, thiazole). youtube.com
A flexible chain, typically equivalent to four carbon atoms in length, which often includes a thioether linkage. youtube.com
A polar, non-basic terminal group. youtube.com
In pibutidine and its analogues, the piperidine (B6355638) ring serves as the basic heterocyclic component. The key innovation lies in the use of the squaramide moiety as the polar terminal group. The squaramide's ability to engage in specific hydrogen bonding interactions mimics the cyanoguanidine group of cimetidine (B194882) or the diamino-nitroethene group of ranitidine (B14927), fulfilling the requirement for a polar, non-basic functionality essential for antagonism. mdpi.comyoutube.com Pibutidine is characterized by a time-dependent, irreversible antagonism, which suggests a unique binding interaction facilitated by the squaramide group. mdpi.com
Investigation of Structural Modifications on Receptor Binding and Antagonism
Structural modifications to any part of the pibutidine analogue scaffold can have a profound impact on receptor binding and antagonist activity. The length and composition of the spacer or flexible chain connecting the heterocyclic ring to the squaramide group are particularly critical.
In a series of hybrid compounds combining H1 and H2 antagonist features, where a cyanoguanidine group (a squaramide bioisostere) was used, extending the spacer between the pharmacophores led to changes in activity at both receptors. Optimal activity was achieved at a specific spacer length, with further extension leading to a decrease in potency. youtube.com For example, in a series of piperidinomethylphenoxyalkylcyanoguanidines, a compound with a six-methylene group spacer (21) showed the best balance of H1 and H2 antagonist activity, while extending it to seven methylene (B1212753) groups (23) reduced activity at both targets. youtube.com This underscores that for effective antagonism, the key functional groups must be positioned at an optimal distance from each other to simultaneously engage with their respective binding sites on the receptor. youtube.com
Correlation between Molecular Structure and Biological Effects
The nature of the terminal group is paramount for determining the mode of antagonism (competitive vs. insurmountable) and potency. For instance, the use of a squaramide group in pibutidine leads to its characteristic irreversible antagonism. mdpi.com In contrast, other polar groups might result in reversible competitive antagonism. nih.gov Studies with various H2 antagonists have shown that discrepancies in activity between cardiac and gastric H2 receptors are not simply explained by differences in the drug's lipophilicity, but rather by more specific drug-receptor interactions. nih.gov
Analysis of Functional Group Interchange and Rearrangements
Functional group interchange is a cornerstone of drug design, allowing medicinal chemists to fine-tune pharmacological properties. rsc.org The SAR of H2 antagonists provides excellent examples of this principle. The terminal polar group has been subject to numerous isosteric replacements. The original cyanoguanidine group of cimetidine has been successfully replaced by the nitro-vinyl-guanidine in ranitidine and the squaramide in pibutidine analogues, demonstrating the power of bioisosterism. mdpi.comyoutube.com
The effect of modifying the linker can also be viewed as a form of functional group interchange. The table below, based on data from combined H1/H2 antagonists with a cyanoguanidine core, illustrates how altering the length of the alkyl chain (the spacer) dramatically affects biological activity.
Table 2: Effect of Spacer Length on H1 and H2 Receptor Antagonist Activity in Cyanoguanidine Hybrids youtube.comThis interactive table shows how modifying the length of the linker chain impacts antagonist potency at both H1 and H2 receptors. Click on the headers to explore the data.
| Compound | Spacer Length (n, methylene units) | H1 Antagonist Activity (pKB, ileum) | H2 Antagonist Activity (pKB, atrium) |
|---|---|---|---|
| 20 | 5 | 7.96 | 6.41 |
| 21 | 6 | 8.24 | 6.40 |
| 23 | 7 | 7.93 | 6.17 |
This data clearly shows an optimal spacer length (n=6) for H1 activity, while H2 activity begins to decline as the chain is lengthened beyond this point. youtube.com This demonstrates that even subtle rearrangements in the molecular framework, such as adding a single methylene group, can significantly alter the interaction with the target receptor and, consequently, the biological effect.
Preclinical Research Models and Methodologies in Pibutidine Hydrochloride Studies
In Vitro Model Systems for Pharmacological Evaluation
In vitro models are fundamental in the preliminary pharmacological screening and mechanistic evaluation of drug candidates. nih.gov These systems allow for the controlled investigation of a compound's interaction with its molecular target and its effects on cellular functions, independent of systemic physiological variables. nih.gov
Cell Lines Stably Expressing Recombinant Receptors (e.g., CHO Cells, Canine Cloned H2R Cells)
The use of cell lines engineered to express specific receptors is a cornerstone of modern pharmacological research. nih.gov Chinese Hamster Ovary (CHO) cells are a frequently utilized system for the stable expression of recombinant proteins, including G-protein coupled receptors like the histamine (B1213489) H2 receptor. nih.govnih.govmdpi.com This methodology allows for the detailed characterization of a drug's binding affinity and functional activity at its specific target.
In the study of pibutidine (B22824) hydrochloride, canine cloned H2-receptor expressed cells have been employed. ed.ac.ukguidetopharmacology.org Research has shown that in H2-receptor transfected cells treated with pibutidine for 30 minutes, the inhibitory effect on [3H]tiotidine binding persisted even after extensive washing of the cells. ncats.io This finding, supported by Scatchard plot analysis, points to a non-competitive and irreversible action of pibutidine. ncats.io Further investigations using canine mutated H2-receptor-expressed cells, where threonine at position 190 in the fifth transmembrane domain was substituted with alanine, revealed that pibutidine still inhibited [3H]tiotidine binding in a concentration-dependent manner. ncats.ioopenmedscience.com This suggests the critical role of the 190th amino acid in the interaction with pibutidine. openmedscience.com
| Cell Model | Key Finding | Reference |
| Canine cloned H2-receptor expressed cells | Pibutidine demonstrated a persistent inhibitory effect on [3H]tiotidine binding, suggesting non-competitive and irreversible antagonism. | ncats.ioed.ac.ukguidetopharmacology.org |
| Mutated canine H2-receptor (190Thr to 190Ala) expressed cells | Pibutidine maintained its concentration-dependent inhibition of [3H]tiotidine binding, highlighting the importance of the 190th amino acid residue. | ncats.ioopenmedscience.com |
Isolated Organ and Tissue Preparations (e.g., Rabbit Parietal Cells)
Isolated organ and tissue preparations provide a more physiologically relevant system than cell lines for studying drug effects, as they maintain the complex interactions between different cell types within a tissue. For investigating anti-secretory agents, isolated gastric parietal cells are a valuable tool.
The H2-receptor antagonistic properties of pibutidine have been investigated in isolated rabbit parietal cells and compared with other H2-receptor antagonists like famotidine (B1672045) and cimetidine (B194882). researchgate.net In these studies, pibutidine was found to dose-dependently inhibit histamine-stimulated [14C]aminopyrine accumulation, a measure of acid secretion. researchgate.netresearchgate.net The antagonism was determined to be non-competitive and specific to the histamine response. researchgate.net A key finding was that the inhibitory action of pibutidine was enhanced with longer preincubation times and persisted even after repeated washing of the cells, a characteristic not observed with famotidine or cimetidine. researchgate.netresearchgate.net This indicates a potent and long-lasting, irreversible inhibition of the H2-receptor in this model system. researchgate.net
In Vivo Animal Models for Pharmacodynamic Investigations
Rodent Models (e.g., Pylorus Ligated Rats, Experimental Ulcer Models)
Rodent models, particularly rats, are widely used in preclinical gastrointestinal pharmacology due to their well-characterized physiology and the availability of established experimental protocols. psu.edu The pylorus ligation (Shay) rat model is a classic method for inducing gastric acid accumulation and subsequent ulcer formation, making it suitable for screening anti-secretory and anti-ulcer drugs. pharmacyinfoline.comnih.gov
Pibutidine hydrochloride has been evaluated in pylorus-ligated rats, where it has been shown to inhibit basal gastric acid secretion. researchgate.net Furthermore, its protective effects have been investigated in various experimental ulcer models in rats. researchgate.netkau.edu.sa
Gastric Acid Secretion Models
The primary therapeutic action of H2-receptor antagonists is the suppression of gastric acid secretion. nih.gov Therefore, models that directly measure this parameter are critical in their preclinical evaluation. In vivo models often involve the stimulation of gastric acid secretion by secretagogues like histamine, pentagastrin, or carbachol. nih.gov
Studies in gastric lumen-perfused rats have demonstrated that pibutidine dose-dependently inhibits acid secretion stimulated by histamine, pentagastrin, and carbachol. researchgate.net Similarly, in dogs, intravenously or orally administered pibutidine dose-dependently inhibited gastric acid secretion stimulated by these same secretagogues. researchgate.net The effects of pibutidine on acid secretion were found to be comparable to or slightly more potent than those of famotidine. researchgate.net
Gastric Ulceration and Lesion Models
To assess the anti-ulcer properties of a compound, various models that induce gastric mucosal damage are utilized. mdpi.com These models can involve the administration of necrotizing agents, stress induction, or the use of non-steroidal anti-inflammatory drugs (NSAIDs).
One such model is the 0.15 N hydrochloric acid (HCl) + 60% ethanol (B145695) (EtOH)-induced gastric lesion model in rats. nih.govnih.gov In this model, pibutidine significantly reduced the formation of gastric lesions. nih.gov Interestingly, this protective effect was not observed with famotidine. nih.gov Further investigations in this model suggested that the gastroprotective action of pibutidine may involve endogenous nitric oxide (NO) and prostaglandins (B1171923) (PGs). nih.gov Another model used is the cold-stress and indomethacin (B1671933) (CSI)-induced gastric ulcer model, where pibutidine was shown to inhibit ulcer formation. researchgate.net
| Animal Model | Key Finding | Reference |
| Pylorus Ligated Rats | Pibutidine inhibits basal gastric acid secretion. | researchgate.net |
| Gastric Lumen-Perfused Rats | Pibutidine dose-dependently inhibits histamine-, pentagastrin-, and carbachol-stimulated acid secretion. | researchgate.net |
| HCl/Ethanol-Induced Lesion Model (Rats) | Pibutidine significantly reduces gastric lesion formation, an effect not seen with famotidine, possibly involving nitric oxide and prostaglandins. | nih.gov |
| Cold-Stress and Indomethacin-Induced Ulcer Model (Rats) | Pibutidine inhibits ulcer formation. | researchgate.net |
Preclinical Pharmacokinetic and Metabolism Research Models
In the preclinical evaluation of this compound, a comprehensive understanding of its absorption, distribution, metabolism, and excretion (ADME) properties is essential. This is achieved through a combination of in vitro and in vivo research models designed to predict the compound's pharmacokinetic profile in humans. These models allow for the early identification of metabolic pathways and potential species differences in metabolism.
In Vitro ADME Systems (e.g., Liver Microsomes, Hepatocytes)
In vitro ADME systems are fundamental tools in early drug discovery for assessing metabolic stability and identifying metabolic pathways. eurofinsdiscovery.com For this compound, these systems typically include subcellular fractions like liver microsomes and cellular models such as hepatocytes.
Liver microsomes, which are vesicles of the endoplasmic reticulum, are a primary tool for studying Phase I metabolism, particularly reactions mediated by cytochrome P450 (CYP) enzymes. eurofinsdiscovery.comresearchgate.net These preparations are cost-effective, easy to use, and suitable for high-throughput screening, making them ideal for initial metabolic stability assessments. researchgate.netrug.nl In these assays, this compound would be incubated with liver microsomes from various species (e.g., rat, dog, monkey, human) in the presence of necessary cofactors like NADPH. rug.nlevotec.com The rate of disappearance of the parent compound is monitored over time to determine key pharmacokinetic parameters. rug.nl
Hepatocytes, which are intact liver cells, are considered the "gold standard" for in vitro metabolism studies as they contain a full complement of both Phase I and Phase II metabolic enzymes and cofactors in a more physiologically relevant environment. nih.govnih.gov Cryopreserved or freshly isolated hepatocytes can be used to provide a more comprehensive picture of metabolic clearance, including the formation of various metabolites. nih.govnih.gov Studies with human plasma have identified several metabolites of pibutidine, designated as M-5, M-7, M-8, and M-9, which would be key analytes in preclinical in vitro screening. altex.org
The primary objectives of using these in vitro systems in this compound research are summarized in the table below.
Table 1: Application of In Vitro Systems in this compound Research
| In Vitro System | Primary Purpose in Pibutidine Studies | Key Parameters & Findings |
|---|---|---|
| Liver Microsomes | - Assess Phase I metabolic stability.- Determine intrinsic clearance (CLint).- Identify major CYP-mediated metabolites. | - Measurement of the rate of disappearance of pibutidine.- Identification of oxidative metabolites. |
| Hepatocytes | - Provide a comprehensive metabolic profile (Phase I and II).- Predict hepatic clearance.- Characterize metabolite profiles (e.g., M-5, M-7, M-8, M-9). altex.org | - More accurate prediction of in vivo clearance.- Confirmation of metabolic pathways. |
In Vivo Animal Models for Metabolic Profiling (e.g., Rat Microsomal Incubation)
In vivo animal models are critical for understanding the complete ADME profile of a drug candidate in a complex biological system. The rat is a commonly used species in preclinical pharmacokinetic and metabolic studies for compounds like this compound. srce.hrrsc.orgnuvisan.com
Research on pibutidine has utilized rat liver microsomal incubations to investigate its metabolic fate in detail. eurofinsdiscovery.com One significant finding from these studies was the identification of two distinct hydroxylated metabolites. These were formed through hydroxylation at the β- and γ-positions of the piperidine (B6355638) ring within the pibutidine structure. eurofinsdiscovery.com
The findings from these rat microsomal studies provide crucial insights into the specific metabolic transformations this compound undergoes, which is vital for interpreting data from further preclinical and clinical studies.
Table 2: Metabolic Profiling of Pibutidine in Rat Microsomal Models
| Analytical Method | Model System | Key Findings |
|---|
Computational and Theoretical Approaches in Pibutidine Hydrochloride Research
Rational Drug Design Methodologies
Rational drug design involves the inventive process of finding new medications based on the knowledge of a biological target. In the context of pibutidine (B22824) hydrochloride, both ligand-based and structure-based design strategies have been influential.
Ligand-based drug design (LBDD) relies on the knowledge of other molecules that bind to the biological target of interest. This approach is particularly useful when the three-dimensional structure of the target receptor is unknown. The fundamental principle is that molecules with similar structures or properties are likely to exhibit similar biological activities.
In the development of pibutidine, researchers likely drew inspiration from existing histamine (B1213489) H₂ receptor antagonists. Pibutidine was developed from the lead compound lafutidine, a classic example of a ligand-based approach where an existing drug is modified to improve its properties. ethernet.edu.et This process involves creating a pharmacophore model, which defines the essential structural features and spatial arrangements required for a molecule to interact with the H₂ receptor. By comparing the structures of known active compounds, medicinal chemists can identify the key functional groups responsible for antagonist activity and use this information to design novel, more potent, and selective compounds like pibutidine. The inclusion of a unique squaramide moiety in pibutidine's structure is a result of such optimization efforts, aiming to enhance its interaction with the receptor. researchgate.net
Structure-based drug design (SBDD) utilizes the known 3D structure of the target protein to design new drug candidates. nih.gov Although a high-resolution crystal structure of the histamine H₂ receptor complexed with pibutidine is not publicly available, homology models have been constructed based on the structures of other related G-protein coupled receptors (GPCRs). nih.govplos.org These models serve as a crucial tool for SBDD.
Key considerations for pibutidine in SBDD revolve around its specific interactions with the H₂ receptor. Research has shown that pibutidine acts as an insurmountable and irreversible antagonist, which suggests a strong, potentially covalent or very slow-dissociating, interaction with the receptor. openmedscience.comncats.io A critical amino acid residue, Threonine 190 (Thr190), located in the fifth transmembrane domain of the canine H₂ receptor, has been identified as a key interaction hotspot. openmedscience.comncats.io The squaramide group within pibutidine is believed to be crucial for this irreversible binding. openmedscience.com Therefore, SBDD efforts would focus on designing molecules that optimize this interaction with Thr190 and other surrounding residues to achieve high affinity and irreversible antagonism.
Molecular Modeling and Docking Simulations
Molecular modeling and docking are computational techniques that simulate the interaction between a ligand (pibutidine) and its receptor (histamine H₂ receptor) at an atomic level. These methods are pivotal for predicting how the drug binds and for understanding the energetic forces that drive this interaction.
Molecular docking simulations are used to predict the preferred orientation and conformation, or "binding mode," of a ligand when it forms a complex with a protein. ejmo.org For pibutidine, a homology model of the human histamine H₂ receptor would first be generated. nih.govmdpi.com Then, using docking software, the pibutidine molecule would be placed into the receptor's binding site, and various possible conformations would be sampled. A scoring function is then used to estimate the binding affinity for each pose, with the lowest energy pose typically representing the most likely binding mode.
Given pibutidine's irreversible nature, docking studies would be expected to predict a binding mode where the squaramide moiety is positioned in close proximity to key amino acid residues, such as Thr190, facilitating a strong, stable interaction. openmedscience.comncats.io The predicted binding affinity, often expressed as a docking score or binding energy (in kcal/mol), provides a quantitative estimate of the ligand's potency. While specific docking scores for pibutidine are not available in published literature, the process allows for the comparison of different potential drug candidates and prioritization of those with the most favorable predicted affinities.
Docking simulations are instrumental in identifying "hotspots"—specific amino acid residues within the receptor's binding pocket that contribute most significantly to the binding energy. For H₂ receptor antagonists, these interactions typically involve hydrogen bonds, ionic interactions, and hydrophobic contacts.
In the case of pibutidine, experimental data has already pointed to Threonine 190 (Thr190) as a critical interaction hotspot. openmedscience.comncats.io Molecular modeling would further elucidate the precise nature of this interaction, likely involving hydrogen bonding with the squaramide group of pibutidine. Simulations could also reveal other important residues that form a network of interactions to stabilize the drug in the binding pocket. For other H₂ antagonists, residues in transmembrane domains III, V, VI, and VII have been shown to be important for binding. nih.gov A detailed analysis of these interactions helps in understanding the basis of pibutidine's high potency and insurmountable antagonism.
| Amino Acid Residue | Transmembrane Domain (TM) | Potential Interaction Type | Significance |
|---|---|---|---|
| Asp98 | TM3 | Ionic Interaction / Hydrogen Bond | Anchors the cationic amine group common to many ligands. plos.org |
| Thr190 / Asp186 | TM5 | Hydrogen Bond | Crucial for binding specificity and insurmountable antagonism of compounds like pibutidine. plos.orgopenmedscience.comncats.io |
| Trp247 | TM6 | Hydrophobic Interaction | Contributes to the hydrophobic pocket accommodating the ligand. mdpi.com |
| Tyr250 | TM6 | Hydrogen Bond / Hydrophobic | Interacts with the ligand's heterocyclic rings. plos.orgmdpi.com |
Applications of Artificial Intelligence and Machine Learning in Drug Discovery
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery and development. nih.gov These technologies leverage complex algorithms to analyze vast datasets, identify patterns, and make predictions that can accelerate numerous stages of the pharmaceutical pipeline. nih.govmednexus.org
In the context of a drug like pibutidine hydrochloride, AI and ML can be applied in several ways:
Target Identification and Validation: AI algorithms can analyze genomic, proteomic, and clinical data to identify and validate novel drug targets. nih.gov For instance, AI could be used to further understand the role of the histamine H2-receptor in various pathologies beyond gastric acid secretion, potentially identifying new therapeutic indications. rjlbpcs.com
Hit and Lead Optimization: Machine learning models, particularly deep learning and neural networks, can predict the physicochemical properties, bioactivity, and toxicity of novel molecules. mdpi.comresearchgate.net This allows for the in silico screening of vast virtual libraries to identify promising lead compounds with desired characteristics, such as high affinity for the H2-receptor and a favorable ADME profile. mdpi.com
Predicting Pharmacokinetics and Drug-Metabolome Interactions: ML models are being developed to predict a drug's pharmacokinetic properties based on its structure. chemrxiv.org These models can also forecast interactions with the gut microbiome, which can significantly influence the metabolism and bioavailability of orally administered drugs. nih.govnih.gov
Predicting Clinical Trial Outcomes: Advanced AI tools are being developed to predict the probability of success for clinical trials by analyzing preclinical data, biomarker information, and trial design parameters. advancementsingastroenterology.com This can help in prioritizing drug candidates that have the highest likelihood of success.
Compound Reference Table
Q & A
Q. What are the standard analytical techniques for characterizing the purity and structural identity of Pibutidine hydrochloride?
Methodological Answer: Purity and structural validation typically involve high-performance liquid chromatography (HPLC) for quantitative analysis, nuclear magnetic resonance (NMR) spectroscopy for molecular structure confirmation, and mass spectrometry (MS) for molecular weight determination. For reproducibility, follow standardized protocols for sample preparation, solvent selection, and instrument calibration as outlined in chemical hygiene plans . New compounds require elemental analysis and spectral data comparisons with literature values to confirm identity .
Q. How should researchers design initial pharmacological studies to assess this compound’s mechanism of action?
Methodological Answer: Begin with in vitro assays such as receptor-binding studies (e.g., radioligand displacement assays) and enzyme inhibition tests to identify primary targets. Use dose-response curves to calculate IC50 values. Validate findings with cell-based models (e.g., calcium flux assays for receptor activity). Ensure controls include known agonists/antagonists to contextualize results .
Q. What safety protocols are essential for handling this compound in laboratory settings?
Methodological Answer: Adhere to institutional chemical hygiene plans, including fume hood use, PPE (gloves, lab coats, goggles), and spill containment kits. Document training on SDS-provided hazards (e.g., respiratory risks, skin exposure). Deviations from SOPs require PI approval .
Advanced Research Questions
Q. How can factorial design optimize the synthesis of this compound to improve yield and reduce impurities?
Methodological Answer: Apply a 2<sup>k</sup> factorial design to evaluate variables like reaction temperature, solvent polarity, and catalyst concentration. Use ANOVA to identify significant factors and response surface methodology (RSM) to model optimal conditions. Validate with repeated runs and purity checks via HPLC .
Q. What strategies resolve contradictions in reported pharmacokinetic data for this compound across studies?
Methodological Answer: Conduct a systematic review using PRISMA guidelines to assess study heterogeneity (e.g., dosage forms, animal models). Perform meta-regression to identify confounding variables (e.g., bioavailability differences due to salt form vs. free base). Validate hypotheses via crossover studies in controlled settings .
Q. How can multi-omics approaches elucidate this compound’s off-target effects in chronic exposure models?
Methodological Answer: Integrate transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR or GC-MS) to map systemic effects. Use pathway enrichment analysis (e.g., KEGG, GO) to identify perturbed biological networks. Validate key targets with CRISPR knockouts or siRNA silencing in in vitro models .
Q. What statistical frameworks are robust for analyzing non-linear dose-response relationships in this compound toxicity studies?
Methodological Answer: Employ mixed-effects models or Bayesian hierarchical models to account for inter-subject variability. Use Akaike Information Criterion (AIC) to compare logistic vs. sigmoidal Emax models. Sensitivity analyses should test assumptions of normality and homoscedasticity .
Methodological Frameworks
How to formulate a PICOT research question for clinical trials involving this compound?
Methodological Answer: Structure the question as:
- P opulation: Target patient cohort (e.g., adults with gastric ulcers).
- I ntervention: this compound dosage regimen.
- C omparison: Standard therapy (e.g., ranitidine).
- O utcome: Primary endpoint (e.g., ulcer healing rate at 8 weeks).
- T ime: Study duration. Refine via literature reviews to ensure feasibility and avoid redundancy .
Q. How to ensure reproducibility in preclinical studies of this compound?
Methodological Answer: Adhere to ARRIVE guidelines: detail animal housing conditions, randomization methods, and blinding protocols. Publish raw data and analysis code in repositories like Zenodo. Include positive/negative controls in each experiment batch .
Data Analysis & Reporting
Q. What are best practices for validating computational docking predictions of this compound’s binding affinity?
Methodological Answer: Cross-validate in silico results (AutoDock Vina, Schrödinger) with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Use molecular dynamics simulations to assess binding stability over time. Discrepancies >10% require experimental re-evaluation .
Q. How to address batch-to-batch variability in this compound’s bioactivity profiles?
Methodological Answer: Implement quality-by-design (QbD) principles: track raw material sources, synthesis conditions, and storage parameters. Use principal component analysis (PCA) to correlate variability sources with bioactivity shifts. Standardize assays with reference standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
